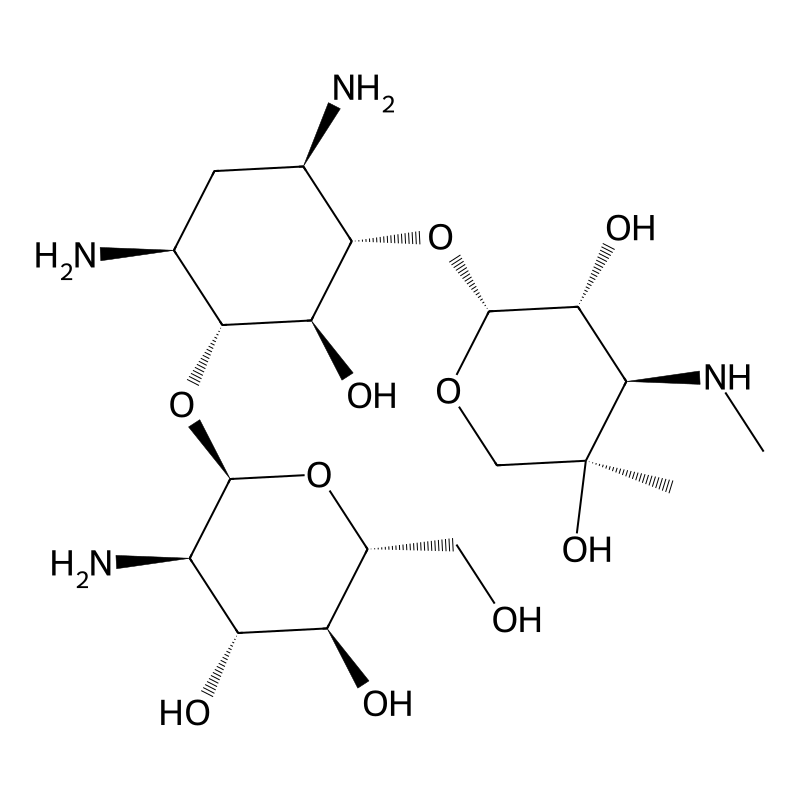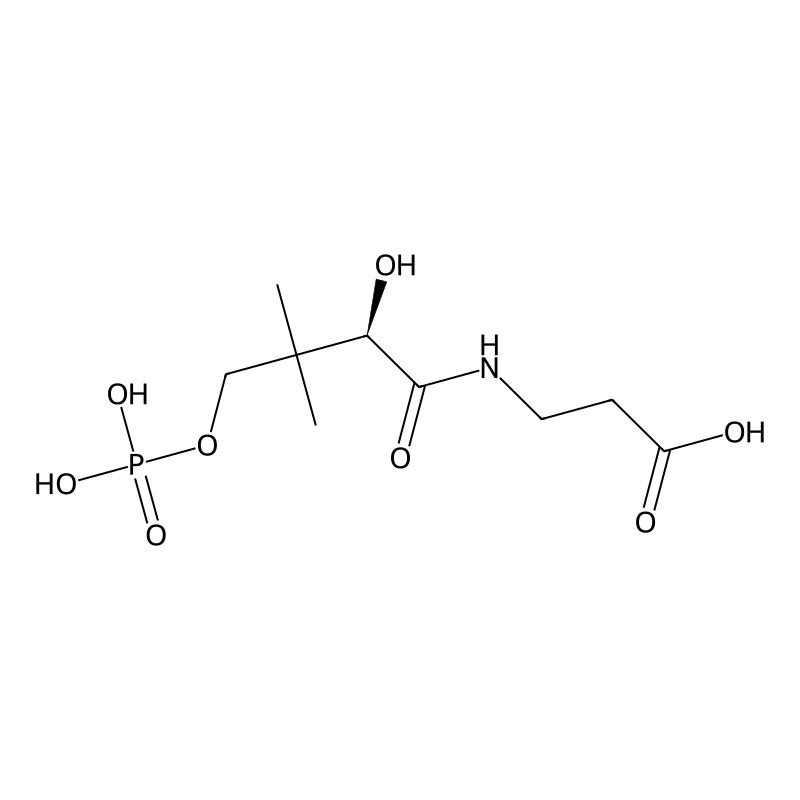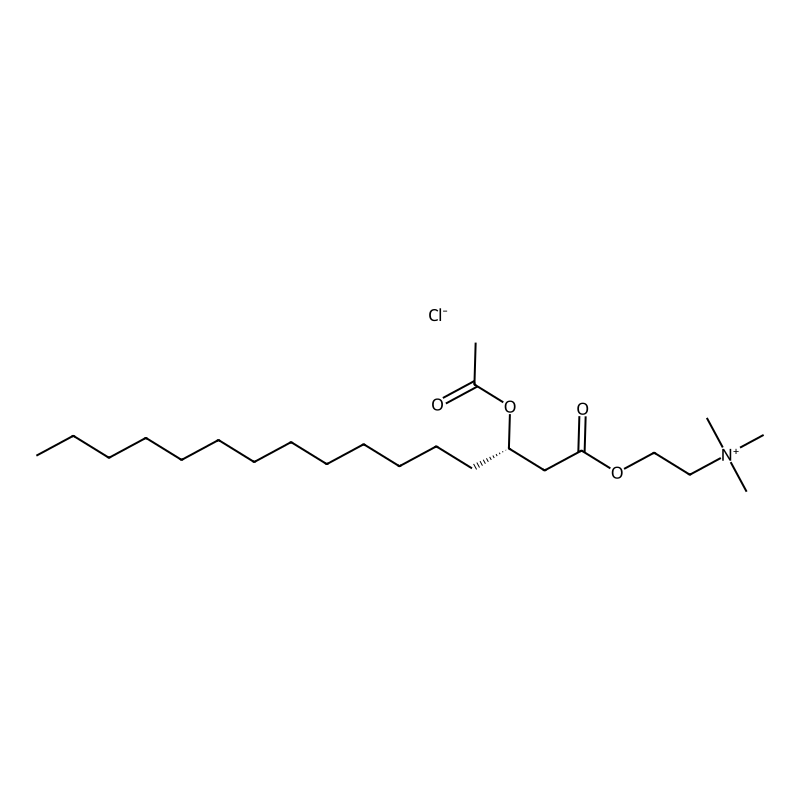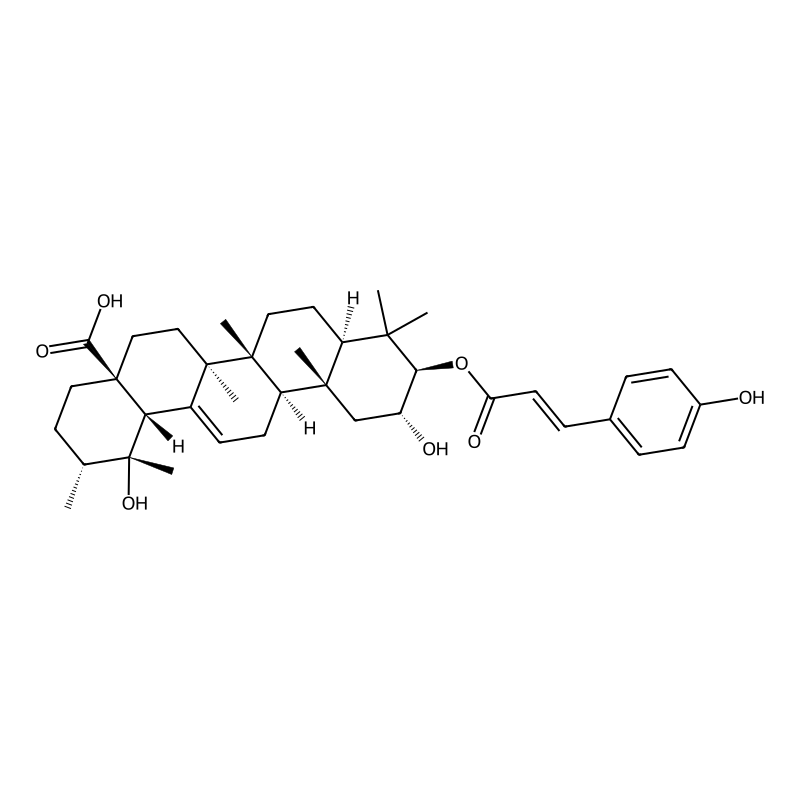1,2,3-Butanetriol
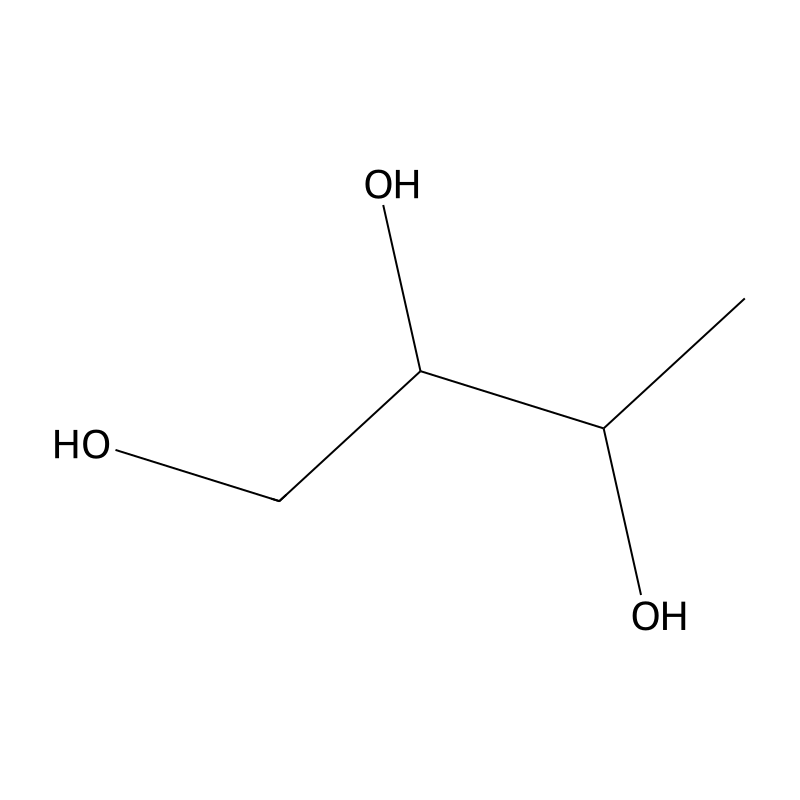
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Reagent for diverse compounds
Due to its three hydroxyl groups, 1,2,3-butanetriol acts as a valuable reagent for synthesizing a wide range of chemicals, including plastics, pharmaceuticals, and other organic compounds. Its ability to react with various electrophiles, especially carbonyl groups, makes it crucial in creating new and complex molecules. [Source: Santa Cruz Biotechnology, "1,2,3-Butanetriol"()]
Production of polymers, surfactants, and catalysts
,2,3-Butanetriol plays a significant role in the production of various materials used in scientific research and industrial applications. These include:
- Polymers: 1,2,3-Butanetriol can be incorporated into polymer chains, influencing their properties and functionality. [Source: Holwerda, EK., et al. (2014). The exometabolome of Clostridium thermocellum reveals overflow metabolism at high cellulose loading. Biotechnol Biofuels. 7: 155.]
- Surfactants: The amphiphilic nature of 1,2,3-butanetriol, with both hydrophilic and hydrophobic regions, makes it suitable for use in creating surfactants, which are essential components in various scientific experiments and industrial processes. [Source: Nuevo, M., et al. (2018). Deoxyribose and deoxysugar derivatives from photoprocessed astrophysical ice analogues and comparison to meteorites. Nat Commun. 9: 5276.]
- Catalysts: 1,2,3-Butanetriol can be used as a ligand or modifier in the development of catalysts, which accelerate chemical reactions in research settings. [Source: Mahajna, S., et al. (2019). In Vitro Evaluation of Chemically Analyzed Hypericum Triquetrifolium Extract Efficacy in Apoptosis Induction and Cell Cycle Arrest of the HCT-116 Colon Cancer Cell Line. Molecules. 24.]
,3-Butanetriol in Biological Research
Beyond its applications in chemical synthesis, 1,2,3-butanetriol also finds use in specific areas of biological research:
Studying carbohydrate metabolism
,2,3-Butanetriol can be employed as a substrate or inhibitor in studies investigating carbohydrate metabolism, helping researchers understand the complex processes involved in how organisms utilize carbohydrates for energy. [Source: Troisi, J., et al. (2019). Metabolomic Salivary Signature of Pediatric Obesity Related Liver Disease and Metabolic Syndrome. Nutrients. 11.]
Synthesis of polyols
Polyols are sugar alcohols with various applications in research and industry. 1,2,3-Butanetriol can be used as a starting material for synthesizing specific polyols with desired properties.
1,2,3-Butanetriol is a four-carbon triol with the molecular formula and a molecular weight of 106.1204 g/mol. It is characterized by three hydroxyl groups located at the first, second, and third carbon atoms of the butane backbone. This compound is also known as butane-1,2,3-triol and is recognized for its hydrophilic properties due to the presence of multiple hydroxyl groups, making it soluble in water and useful in various applications across different industries .
- Oxidative Cleavage: The compound can be cleaved oxidatively using periodic acid (HIO₄), which results in the formation of formic acid (HCO₂H) and other products .
- Esterification: It can react with carboxylic acids to form esters, which are important in the production of various polymers and plasticizers.
- Dehydration: Under certain conditions, 1,2,3-butanetriol can lose water molecules to form ethers or cyclic compounds.
Research indicates that 1,2,3-butanetriol exhibits biological activity that may be beneficial in pharmaceutical applications. Its structure allows it to serve as a precursor for various bioactive compounds. Additionally, it has been studied for its potential role in metabolic processes due to its triol structure, which may influence enzyme interactions and metabolic pathways .
The synthesis of 1,2,3-butanetriol can be achieved through various methods:
- Chemical Synthesis: Traditional methods involve the reduction of suitable precursors such as butyric acid or through the epoxidation of butenes followed by hydrolysis.
- Biotechnological Production: Recent advancements have focused on microbial fermentation processes utilizing engineered strains of bacteria or yeast to produce 1,2,3-butanetriol from renewable resources like xylose derived from biomass . This method emphasizes sustainability and reduces environmental impact compared to conventional chemical synthesis.
Studies on 1,2,3-butanetriol have explored its interactions with various biological systems. These investigations often focus on how it affects enzyme activity and metabolic pathways. For instance, its role as a substrate in enzymatic reactions has been examined to understand its potential therapeutic uses .
Several compounds are structurally similar to 1,2,3-butanetriol. These include:
- 1,2-Butanediol: Contains two hydroxyl groups at positions one and two; used in antifreeze formulations.
- Glycerol (Glycerin): A three-carbon triol widely used in food and pharmaceutical applications; differs by having hydroxyl groups on all three carbons.
- 1,3-Butanediol: Contains hydroxyl groups at positions one and three; used as a solvent and in cosmetics.
Comparison TableCompound Hydroxyl Groups
XLogP3
-1.3
GHS Hazard Statements
Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
4435-50-1
Wikipedia
1,2,3-butanetriol
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound | Hydroxyl Groups |
XLogP3 -1.3
GHS Hazard Statements
Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms
Irritant Other CAS
4435-50-1
Wikipedia
1,2,3-butanetriol
Dates
Modify: 2023-08-15
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|





